AMPA receptor modulator-5
Description
Significance of Ionotropic Glutamate (B1630785) Receptors in Central Nervous System Function
Roles of AMPA Receptors in Excitatory Synaptic Transmission
AMPA receptors are the principal mediators of fast excitatory synaptic transmission throughout the brain. frontiersin.org When glutamate is released from a presynaptic neuron, it binds to AMPA receptors on the postsynaptic membrane, causing a rapid influx of sodium ions. numberanalytics.compatsnap.com This generates an excitatory postsynaptic potential (EPSP), which depolarizes the postsynaptic neuron and increases the likelihood of it firing an action potential. numberanalytics.com The strength of this synaptic transmission is not fixed; it is dynamically regulated by the number and properties of AMPA receptors at the synapse. nih.govnih.gov The majority of AMPA receptors in the adult brain contain the GluA2 subunit, which makes them impermeable to calcium ions. numberanalytics.com
The subunit composition of AMPA receptors, which are tetrameric complexes formed by different combinations of four subunits (GluA1, GluA2, GluA3, and GluA4), significantly influences their function. numberanalytics.comnih.gov This composition determines key properties such as ion permeability and how the receptors are trafficked to and from the synapse. wikipedia.orgnumberanalytics.com
Involvement of AMPA Receptors in Synaptic Plasticity Mechanisms
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory, and AMPA receptors are central to this phenomenon. nih.govnih.gov Two of the most studied forms of synaptic plasticity are long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov LTP, a long-lasting enhancement in signal transmission between two neurons, is often associated with an increase in the number of AMPA receptors at the postsynaptic membrane. nih.govnih.gov Conversely, LTD, a long-lasting decrease in synaptic strength, is linked to the removal of AMPA receptors from the synapse. nih.govnih.gov
The trafficking of AMPA receptors, their movement into and out of the synapse, is a key mechanism underlying these plastic changes. frontiersin.orgnih.gov During LTP, there is an insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the synaptic membrane. escholarship.orgpnas.org LTD, on the other hand, involves the internalization of AMPA receptors, often through a process called endocytosis. nih.govnih.gov This dynamic regulation of AMPA receptor number at the synapse allows for the fine-tuning of synaptic strength in response to neuronal activity. nih.govfrontiersin.org
Physiological Contributions to Learning and Memory Processes
The involvement of AMPA receptors in synaptic plasticity directly links them to the physiological processes of learning and memory. wikipedia.orgnih.gov The strengthening and weakening of synaptic connections, mediated by the trafficking of AMPA receptors, is believed to be the cellular basis for how memories are formed and stored in the brain. nih.govjst.go.jp For instance, contextual learning has been shown to drive the delivery of GluA1-containing AMPA receptors into synapses in the hippocampus, a brain region critical for memory. pnas.org
Studies in animal models have demonstrated that the dynamic regulation of AMPA receptors is essential for various forms of learning. escholarship.orgpnas.org The ability of AMPA receptors to be rapidly inserted into or removed from synapses provides a mechanism for the fast changes in neural circuitry that are required for memory acquisition and retrieval. nih.gov The subunit composition of these receptors also plays a role, with different subunits contributing to different phases of memory processing. nih.govresearchgate.net
Rationale for Pharmacological Modulation of AMPA Receptors in Research
Given the central role of AMPA receptors in excitatory neurotransmission and synaptic plasticity, they have become a significant target for pharmacological modulation in neurobiological research. nih.govnih.gov By developing compounds that can enhance or inhibit the function of these receptors, researchers can investigate their precise roles in various brain functions and disease states.
Addressing Dysregulation of Glutamatergic Signaling in Preclinical Models
Dysregulation of the glutamatergic system, including AMPA receptor function, has been implicated in a wide range of neurological and psychiatric disorders. frontiersin.orgnih.gov Preclinical models of conditions such as Alzheimer's disease, Parkinson's disease, depression, and autism spectrum disorder have shown alterations in AMPA receptor expression and function. escholarship.orgfrontiersin.orgmdpi.com For example, some models of autism show either a decrease or an increase in glutamatergic receptor expression and function, leading to similar behavioral deficits. nih.govnih.gov
In models of Alzheimer's disease, the peptide amyloid-β is thought to cause synaptic dysfunction by affecting AMPA receptor trafficking, leading to memory deficits. escholarship.org Similarly, in models of ischemic stroke, a transient lack of energy supply can lead to a lasting potentiation of glutamate release, potentially increasing excitotoxicity. elifesciences.orgbiorxiv.org By using pharmacological modulators, researchers can attempt to correct these imbalances in preclinical models, providing insights into potential therapeutic strategies. nih.govresearchgate.net For instance, in animal models of autism, both AMPA receptor agonists and antagonists have been shown to rescue social deficits, depending on the specific underlying glutamatergic dysregulation. nih.govelsevierpure.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H12F4N6 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(2-fluoro-4-pyridinyl)-3-(7-methyl-1H-indazol-5-yl)-5-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H12F4N6/c1-10-6-13(7-12-9-26-29-17(10)12)30-18(11-4-5-25-16(21)8-11)27-14-2-3-15(20(22,23)24)28-19(14)30/h2-9H,1H3,(H,26,29) |
InChI Key |
LXHKHYCZDVAWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C5=CC(=NC=C5)F |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Ampa Receptor Modulator 5
Characterization of Binding Sites on AMPA Receptor Subunits
The precise binding site of AMPA receptor modulator-5 is an area of ongoing investigation. However, based on the known mechanisms of similar modulators, its interactions are likely to occur at allosteric sites rather than the glutamate (B1630785) binding site itself.
Allosteric Modulation Sites: Ligand-Binding Domain (LBD) Dimer Interface
Positive allosteric modulators of AMPA receptors frequently bind to a pocket located at the dimer interface of the ligand-binding domain (LBD). This site is distinct from the agonist-binding pocket where glutamate binds. By stabilizing the LBD dimer, these modulators can enhance receptor function. While specific studies on this compound are limited, this LBD dimer interface represents a probable target for its modulatory activity.
Other Putative Allosteric and Non-Competitive Sites (e.g., TMD Collar, Linker Region)
Beyond the LBD, other potential allosteric sites on the AMPA receptor could be involved in the action of this compound. These include the transmembrane domain (TMD) collar and the linker region that connects the LBD to the TMD. These regions are crucial for the conformational changes that lead to channel opening and closing, making them viable targets for modulatory drugs.
Effects on AMPA Receptor Gating Kinetics
The functional consequences of this compound binding are observed in its effects on the receptor's gating kinetics—the processes of channel opening, closing, desensitization, and deactivation.
Modulation of Receptor Desensitization Rate
A key mechanism for many AMPA receptor modulators is the slowing of the desensitization rate. Desensitization is a process where the receptor closes despite the continued presence of glutamate, preventing excessive excitation. By slowing this process, modulators can prolong the flow of ions through the channel in response to glutamate.
Impact on Receptor Open Probability and Channel Duration
Table 1: Investigated Properties of this compound
| Property | Finding |
|---|---|
| Target | AMPA Receptor |
| Activity | Modulator |
| Therapeutic Area of Interest | Neurological Disease medchemexpress.commedchemexpress.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Subunit Selectivity and Functional Implications of this compound
The functional consequences of positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are intricately linked to the specific subunit composition of the receptor complex. AMPA receptors are tetrameric assemblies of four subunits (GluA1-4), and the particular combination of these subunits dictates the receptor's biophysical and pharmacological properties. wikipedia.orgnih.gov Positive allosteric modulators (PAMs) can exhibit distinct affinities and efficacies for different subunit combinations, leading to a range of functional outcomes.
Differential Effects on GluA1, GluA2, GluA3, and GluA4 Subunits
Research on various AMPA receptor PAMs has revealed that subunit composition significantly influences their modulatory effects. For instance, the novel PAM S 47445 has been shown to potentiate human AMPA receptors composed of GluA1, GluA2, and GluA4 subunits. plos.org While it enhances the function of all tested subtypes, it displays a greater potentiation on receptors containing the GluA1 flop variant. plos.org Similarly, the modulator MDI-222 has been demonstrated to enhance the function of homomeric human GluA1-4 receptors and native heteromeric AMPA receptors in rat neurons. roehampton.ac.uk
The differential expression of AMPA receptor subunits across various brain regions further underscores the importance of subunit selectivity. frontiersin.org For example, the forebrain regions, including the cortex and hippocampus, predominantly express GluA1, GluA2, and GluA3 subunits, whereas the cerebellum has a high expression of the GluA4 subunit. frontiersin.org This regional variation implies that a modulator with selectivity for specific subunits will have a geographically targeted impact within the brain.
Table 1: Representative EC₅₀ Values of an AMPA Receptor PAM (S 47445) on Different Human AMPA Receptor Subunit Combinations
| Receptor Subunit Composition | Splice Variant | EC₅₀ (µM) |
| GluA1 | flip (i) | 2.5 - 5.4 |
| GluA1 | flop (o) | 2.5 - 5.4 |
| GluA2 | flip (i) | 2.5 - 5.4 |
| GluA2 | flop (o) | 2.5 - 5.4 |
| GluA4 | flip (i) | 2.5 - 5.4 |
| GluA4 | flop (o) | 0.7 |
| Data based on findings for the AMPA-PAM S 47445. plos.org |
Sensitivity to Flip and Flop Splice Variants
A further layer of complexity in the modulation of AMPA receptors arises from the alternative splicing of the subunit-encoding mRNAs, which generates "flip" and "flop" isoforms. oup.com These two variants, which differ by a 38-amino acid cassette in the ligand-binding domain, exhibit distinct kinetic properties. oup.com Generally, flip isoforms desensitize more slowly than their flop counterparts. oup.com
Positive allosteric modulators of AMPA receptors often display differential sensitivity to these splice variants. For example, some modulators, like aniracetam (B1664956), are more selective for the flop isoforms. nih.gov In contrast, the modulator S 47445, while potentiating both flip and flop variants of GluA1, GluA2, and GluA4, shows a greater degree of potentiation for the GluA1 flop variant. plos.org This differential sensitivity can have significant functional consequences, as the expression of flip and flop variants is developmentally regulated and varies across different cell types. jneurosci.org For instance, in the hippocampus and cortex, dendritic AMPA receptor mRNAs are predominantly the flip versions. oup.com
The distinct responses of flip and flop isoforms to modulation can be leveraged to fine-tune therapeutic interventions. A modulator that preferentially targets one isoform over the other could offer a more precise means of altering synaptic function.
Receptor Subtype-Specific Pharmacological Profiles
The combination of subunit composition and splice variant expression gives rise to a wide array of AMPA receptor subtypes, each with a unique pharmacological profile. plos.orgoup.com Positive allosteric modulators can exhibit distinct pharmacological profiles at these different receptor subtypes.
The modulator S 47445 serves as a compelling example of subtype-specific pharmacology. While it potentiates various AMPA receptor subtypes with EC₅₀ values generally in the range of 2.5–5.4 μM, it shows a notably higher potency for the GluA4 flop variant (EC₅₀ of 0.7 μM). plos.org Furthermore, the maximal potentiation induced by S 47445 is significantly greater on homomeric GluA1 flop receptors compared to GluA1 flip receptors. researchgate.net
This subtype-specificity is critical for the therapeutic application of AMPA receptor modulators. By selectively targeting receptor subtypes that are implicated in specific neurological or psychiatric conditions, it may be possible to enhance desired cognitive functions while minimizing off-target effects. The ability of a modulator to differentiate between receptor subtypes provides a basis for developing more refined and targeted therapies.
Information Not Available for "this compound"
Following a comprehensive search of publicly available scientific literature and research databases, no specific data or scholarly articles corresponding to a compound explicitly named "this compound" could be identified. As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested under the provided outline for this specific compound.
The creation of an authoritative and factual article requires verifiable data from preclinical studies. Without such source material, any generated content for "this compound" would be speculative and would not meet the required standards of scientific accuracy.
As an alternative, a detailed article following the requested structure could be generated for a well-documented AMPA receptor modulator for which extensive preclinical electrophysiological data is available, such as S 47445 (Tulrampator) or other compounds from the ampakine class. This would allow for a thorough and accurate presentation of the pharmacological characterization process for this class of molecules, complete with relevant data and findings from published research.
Based on the conducted research, there is no publicly available scientific literature or data corresponding to a specific compound named "this compound". This name does not appear to be a recognized designation for a known chemical entity within the field of pharmacology or neuroscience.
Therefore, it is not possible to provide a detailed article on the preclinical pharmacological characterization of "this compound" as requested. The subsequent sections of the outline, including neurochemical effects and behavioral phenotypes, cannot be addressed due to the absence of any research data on this specific modulator.
It is recommended to verify the name of the compound of interest, as it may be known under a different designation, a developmental code, or a specific chemical name. Scientific literature on AMPA receptor modulators is extensive; however, it is organized around specific, named compounds.
Preclinical Pharmacological Characterization of Ampa Receptor Modulator 5
Behavioral Phenotypes in Animal Models of Neurological and Psychiatric Conditions.
Neuroprotective Effects in Models of Excitotoxicity or Neurodegeneration
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is implicated in the progression of numerous neurodegenerative disorders. nih.gov Modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in glutamate-mediated neurotransmission, has been a focus of research for neuroprotective strategies. Overactivation of AMPA receptors can lead to a massive influx of calcium ions (Ca2+), particularly through receptors lacking the GluA2 subunit, initiating cell death cascades that contribute to neuronal damage in conditions like stroke, epilepsy, and amyotrophic lateral sclerosis (ALS). nih.govresearcher.life
Studies in animal models have demonstrated the potential of AMPA receptor modulators to confer neuroprotection. For instance, the administration of AMPA receptor antagonists has shown protective effects. In a contusive spinal trauma model, the antagonist NBQX demonstrated neuroprotective benefits, observed both histologically and functionally. termedia.pl Similarly, the AMPA receptor antagonist perampanel (B3395873) showed persistent beneficial effects in models of motor neuron death. researcher.life
Positive allosteric modulators (PAMs) have also been investigated for their neuroprotective capabilities. The ampakine CX546 was found to promote the survival and proliferation of neural stem/progenitor cells while also reducing cell death induced by oxidative stress. mdpi.com Another modulator, LY503430, demonstrated protective effects against neurotoxicity in animal models of Parkinson's disease. nih.gov
A novel approach involves small molecules that specifically target AMPA-mediated excitotoxicity without blocking basal neurotransmission. A lead candidate, ZCAN262, which targets an allosteric site on the GluA2 subunit, was shown to prevent excitotoxicity. nih.govbio-rad-antibodies.com In mouse models of multiple sclerosis (MS), this compound restored neurological function and myelination, highlighting its potential as a neuroprotective agent. nih.govbio-rad-antibodies.combioworld.com Research has also shown that excitotoxic damage to oligodendrocytes, the myelin-producing cells of the central nervous system, is a contributor to the pathogenesis of MS, further underscoring the therapeutic potential of modulating AMPA receptors to prevent this damage. frontiersin.org
Table 1: Neuroprotective Effects of AMPA Receptor Modulators in Preclinical Models
| Compound/Modulator Class | Model | Key Findings | Reference(s) |
|---|---|---|---|
| ZCAN262 (Allosteric Modulator) | Multiple Sclerosis (EAE & Cuprizone) | Restored neurological function and myelination; prevented excitotoxicity. | nih.govbio-rad-antibodies.combioworld.com |
| NBQX (Antagonist) | Spinal Cord Injury | Showed neuroprotective effects on histological and functional parameters. | termedia.pl |
| Perampanel (Antagonist) | Motor Neuron Death | Had persistent beneficial protective effects. | researcher.life |
| CX546 (Ampakine) | In Vitro | Promoted survival/proliferation of neural stem cells; reduced oxidative stress-induced cell death. | mdpi.com |
Effects on Social Behavior and Related Deficits in Animal Models (e.g., Autism Spectrum Disorder)
Dysfunction in the glutamatergic system has been proposed as a critical factor in the pathophysiology of Autism Spectrum Disorder (ASD), particularly in relation to social deficits. nih.govnih.gov Preclinical research using various animal models has shown that modulating AMPA receptors can have significant effects on social behaviors. frontiersin.org
A key study investigated two different mouse models of autism: Cntnap2 knockout (KO) mice, which exhibit decreased glutamate receptor expression and transmission, and valproic acid (VPA)-exposed mice, which show increased glutamate receptor expression and transmission. nih.govnih.gov In the Cntnap2 KO mice, treatment with a positive allosteric modulator (PAM) of the AMPA receptor, PF-4778574, specifically ameliorated social deficits. nih.govfrontiersin.org Conversely, in the VPA mice, an AMPA receptor antagonist rescued the observed social impairments. nih.govnih.gov These findings suggest that normalizing aberrant excitatory transmission by either potentiating or inhibiting AMPA receptor function, depending on the underlying pathology, can correct deficits in social behavior. nih.gov
Further supporting this, another study using Nsf+/- mice, which exhibit autistic-like behaviors such as impaired sociability, found that these deficits were associated with decreased membrane expression of AMPA receptors. frontiersin.org The social impairments in a similar mouse model were rescued by the AMPA PAM PF-4778574. frontiersin.org These studies collectively indicate that a balanced level of AMPA receptor function is crucial for normal social behavior and that pharmacological modulation of these receptors represents a potential therapeutic strategy for treating social deficits associated with ASD. nih.govfrontiersin.org
Table 2: Effects of AMPA Receptor Modulators on Social Deficits in ASD Animal Models
| Model | Glutamatergic Phenotype | Modulator Type | Specific Compound | Outcome on Social Behavior | Reference(s) |
|---|---|---|---|---|---|
| Cntnap2 KO Mice | Decreased Expression/Transmission | Positive Allosteric Modulator (PAM) | PF-4778574 | Ameliorated social deficits | nih.govfrontiersin.org |
| VPA-Exposed Mice | Increased Expression/Transmission | Antagonist | Not specified | Rescued social deficits | nih.govnih.gov |
Other Investigated Preclinical Models (e.g., Schizophrenia, Parkinson's Disease, Multiple Sclerosis, Pain)
The therapeutic potential of AMPA receptor modulators has been explored across a range of other central nervous system disorders.
Schizophrenia: Based on the glutamate hypothesis of schizophrenia, which suggests a hypofunction of glutamatergic signaling, AMPA receptor PAMs have been actively examined as a potential treatment for the cognitive and negative symptoms of the disorder. nih.govrsc.orgwikipedia.org
Parkinson's Disease: In preclinical models of Parkinson's disease, AMPA receptor modulation has shown promise. The PAM LY503430 exerted neuroprotective effects by increasing levels of brain-derived neurotrophic factor (BDNF) and reducing indicators of neurotoxicity. nih.gov Additionally, the ampakine CX614 was found to increase respiratory rate in a mouse model of Parkinson's, suggesting a potential to alleviate breathing difficulties associated with the disease. nih.gov
Multiple Sclerosis (MS): Several studies have highlighted the benefits of AMPA receptor modulation in MS models. The AMPA-PAM PF-4778574 was shown to reduce demyelination and clinical disability in the experimental autoimmune encephalomyelitis (EAE) mouse model. nih.gov A different small-molecule allosteric modulator, ZCAN262, which prevents AMPA-mediated excitotoxicity, also demonstrated potent effects in restoring neurological function and myelination in both EAE and cuprizone-induced MS models. nih.govbio-rad-antibodies.combioworld.com Furthermore, the AMPA receptor antagonist ER-167288-01 was found to improve the neurological status of rats in an EAE model. bioworld.com
Pain: AMPA receptor modulators have demonstrated analgesic properties in various pain models. An arylbenzothiadiazine compound exhibited analgesic effects in models of both neuropathic and inflammatory pain. mdpi.com The ampakines CX546 and CX516 were effective in attenuating hyperalgesia in rat models of neuropathic and inflammatory pain. nih.gov Moreover, other AMPAR PAMs, such as aniracetam (B1664956), have been shown to attenuate tolerance and physical dependence on morphine, suggesting a role in opioid therapy. nih.gov The role of AMPA receptors in the central sensitization that leads to chronic pain states, such as visceral pain, has also been a subject of investigation. researchgate.net
Table 3: Summary of AMPA Receptor Modulator Effects in Other Preclinical Models
| Disease Model | Compound/Class | Effect | Reference(s) |
|---|---|---|---|
| Parkinson's Disease | LY503430 (PAM) | Neuroprotective effects, decreased neurotoxicity | nih.gov |
| CX614 (Ampakine) | Increased respiratory rate | nih.gov | |
| Multiple Sclerosis | PF-4778574 (PAM) | Reduced demyelination and clinical disability | nih.gov |
| ZCAN262 (Allosteric Modulator) | Restored neurological function and myelination | nih.govbio-rad-antibodies.combioworld.com | |
| ER-167288-01 (Antagonist) | Improved neurological status | bioworld.com | |
| Pain | CX546 & CX516 (Ampakines) | Attenuated hyperalgesia in neuropathic and inflammatory models | nih.gov |
| Aniracetam (PAM) | Attenuated morphine tolerance and dependence | nih.gov |
Table of Mentioned Compounds
| Compound Name | Class/Type |
|---|---|
| Aniracetam | Racetam, Positive Allosteric Modulator |
| CX516 (Ampalex) | Ampakine, Positive Allosteric Modulator |
| CX546 | Ampakine, Positive Allosteric Modulator |
| CX614 | Ampakine, Positive Allosteric Modulator |
| ER-167288-01 | AMPA Receptor Antagonist |
| LY503430 | Positive Allosteric Modulator |
| NBQX | AMPA Receptor Antagonist |
| Perampanel | AMPA Receptor Antagonist |
| PF-4778574 | Positive Allosteric Modulator |
Structure Activity Relationship Sar and Rational Design of Ampa Receptor Modulator 5 Analogs
Identification of Key Pharmacophores for AMPA Receptor Modulation
The foundation of rational drug design for AMPA receptor modulators lies in identifying the key pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity. The allosteric binding site on the AMPA receptor, located at the interface of the ligand-binding domain (LBD) dimer, is often described as U-shaped and can accommodate a variety of chemical structures. nih.govmdpi.com This site is characterized by a central pocket and two symmetrical side pockets. researchgate.net
Analysis of diverse modulator classes has revealed several recurring pharmacophoric features crucial for interaction with this site:
Hydrogen Bond Donors and Acceptors: Carbonyl groups, amide moieties, and various heteroatoms (oxygen, nitrogen) are common features. mdpi.comacs.orgnih.gov These groups form critical hydrogen bonds with amino acid residues within the binding pocket, such as asparagine, serine, and proline, anchoring the modulator in place. mdpi.com
Hydrophobic and Aromatic/Heterocyclic Rings: Aromatic or heterocyclic rings, which may be halogenated, are pivotal for establishing hydrophobic and π-π stacking interactions with residues like phenylalanine and leucine (B10760876) in the binding pocket. mdpi.comnih.gov
Specific Moieties: Certain chemical scaffolds have proven to be effective pharmacophores. For instance, the benzodioxole moiety is considered a significant pharmacophore for AMPA receptor modulation due to the ability of its oxygen atoms to form crucial contacts within the allosteric site. acs.orgnih.gov Other prominent chemotypes include benzamides, benzothiadiazines, and pyrazoles. nih.govresearchgate.net
The symmetrical nature of the dimeric LBD allows for the design of dimeric or bivalent ligands that can span the binding site, often resulting in exceptionally potent modulation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.govscite.aiacs.org For AMPA receptor modulators, QSAR models are developed to predict the potency (e.g., pEC50) of new analogs based on calculated physicochemical or structural descriptors.
These studies often employ techniques such as:
Multiple Linear Regression (MLR): This method generates a linear equation that relates biological activity to a set of descriptors, such as electrotopological properties, lipophilicity, and electronic parameters (e.g., HOMO energy). nih.govscite.aiacs.org
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) are used to create 3D models. researchgate.net In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with activity. This provides a 3D map highlighting regions where modifications would likely enhance or diminish potency. For instance, a 3D-QSAR analysis of biarylpropylsulfonamide modulators successfully validated a proposed binding mode by showing that the model's predictions were consistent with known receptor-ligand interactions. nih.gov
QSAR studies have shown that for some series, van der Waals (steric) interactions may contribute more significantly to the predicted activity than electrostatic interactions. researchgate.net These models serve as powerful predictive tools, allowing chemists to prioritize the synthesis of compounds with a higher probability of success.
Structure-Based Drug Design (SBDD) and Ligand-Based Approaches
The design of novel AMPA receptor modulator-5 analogs is heavily influenced by both structure-based and ligand-based drug design strategies. rsc.orgresearchgate.net
Structure-Based Drug Design (SBDD): This approach relies on the high-resolution three-dimensional structure of the target protein. nih.govmdpi.com By visualizing how a lead compound binds to the AMPA receptor's allosteric site, researchers can rationally design modifications to improve its fit and interactions, thereby enhancing affinity and efficacy. researchgate.netrsc.org
Ligand-Based Approaches: When a high-resolution structure of the target is unavailable, design can be guided by the known properties of existing active ligands. This can involve creating pharmacophore models or, as demonstrated in one study, developing a novel chemotype by creating a hybrid of two different known ligands that bind in an overlapping fashion. acs.org
Often, these two approaches are used in concert. A screening campaign might identify an initial "hit," whose binding mode is then determined using structural biology techniques (SBDD), which in turn guides the synthesis of more potent analogs. researchgate.net
High-resolution structural data is the cornerstone of SBDD for AMPA receptor modulators. nih.govfigshare.com
X-ray Crystallography: Crystallographic studies of the AMPA receptor LBD, often the GluA2 subtype, in complex with various agonists and modulators have been instrumental. rsc.orgrsc.orgcornell.edu These structures have precisely mapped the allosteric binding site at the LBD dimer interface, revealing key amino acid residues that interact with modulators. rsc.org This structural information provides a detailed blueprint for designing new molecules or optimizing existing ones. For example, the crystal structure of the GluA2 LBD with a modulator can show how the compound stabilizes the dimer interface, which is mechanistically linked to reducing receptor desensitization. rsc.org
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the visualization of the entire, full-length AMPA receptor in different functional states (resting, active, desensitized) and in complex with auxiliary subunits like TARPs and CNIH2. grantome.combiorxiv.org Cryo-EM can capture the receptor's conformational dynamics and has been used to study how positive and negative modulators compete to control the receptor's state by binding to different sites. johnshopkins.eduebi.ac.uk This technique is particularly valuable for studying membrane-bound complexes that are challenging to crystallize. grantome.com
Computational methods are indispensable tools for understanding and predicting how modulators interact with the AMPA receptor.
Molecular Docking: This technique predicts the preferred orientation (pose) of a modulator when bound to the receptor's allosteric site. nih.govnih.govnih.gov Docking algorithms score different poses based on their steric and electrostatic complementarity to the binding pocket. This helps in rationalizing the SAR of a series of compounds and in proposing binding modes for new molecules before they are synthesized. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-receptor complex over time. nih.govresearchgate.net These simulations model the movement of every atom in the system, providing insights into the dynamic nature of the interactions and how the modulator might influence the receptor's conformational changes. uniklinikum-jena.debiorxiv.org For example, MD simulations have been used to confirm that novel bis(pyrimidine) modulators remain stably bound in the PAM binding site throughout the simulation. nih.gov
Rational Modification of Chemical Structures for Improved Modulatory Activity
Guided by SAR, QSAR, and SBDD insights, medicinal chemists rationally modify chemical structures to enhance their modulatory activity. mdpi.comresearchgate.net This iterative process of design, synthesis, and testing aims to optimize a compound's pharmacological profile.
A classic example is the optimization of benzothiadiazide modulators. Starting with the lead compound IDRA-21, researchers found that adding an alkyl substitution at the 5'-position of the core structure led to a significant increase in binding affinity. researchgate.net The 5'-ethyl derivative showed a 30-fold gain in affinity over the parent compound, demonstrating how a small, rationally placed modification can have a profound impact on activity. researchgate.net
The table below illustrates SAR for a series of benzamide-type modulators derived from a lead compound, showing how structural changes affect potency.
| Compound | R1 | R2 | Potentiation (EC50, µM) |
| 12 | H | H | 10 |
| 13 | OMe | H | 0.38 |
| 14 | OMe | F | 0.28 |
| Data derived from literature on CX614 analogs. mdpi.com |
This data clearly shows that the introduction of a methoxy (B1213986) group (Compound 13 vs 12) and subsequent fluorination (Compound 14 vs 13) significantly improved potency.
Improving a modulator's affinity and potency involves a multi-pronged strategy aimed at maximizing favorable interactions with the receptor and effectively stabilizing the desired conformational state.
Key strategies include:
Optimizing Binding Interactions: Based on structural data from X-ray crystallography or docking, functional groups on the modulator are modified to form stronger or additional hydrogen bonds, salt bridges, or hydrophobic interactions with specific amino acid residues in the allosteric pocket. mdpi.com
Exploiting Binding Site Topography: For U-shaped binding sites like that on the AMPA receptor, bivalent ligands can be designed. nih.gov These molecules have two pharmacophore units connected by a linker, allowing them to span the dimer interface and bind to both sides, which can lead to a substantial increase in affinity and potency. nih.govmdpi.com
Stabilizing the Active Dimer Conformation: The primary mechanism for positive allosteric modulators is the stabilization of the LBD dimer, which prevents or slows desensitization. acs.org Molecules are designed to act as "molecular glue" for the dimer interface. The stoichiometry of binding is also important; modulators that can bind with a 2:1 (modulator:dimer) stoichiometry may achieve a similar stabilizing effect at lower concentrations than those that bind 1:1, a key consideration in rational design. acs.org
Structure-Based Lead Optimization: A hit compound identified from screening can be evolved through iterative structural modifications. For example, a pyrazole-containing hit was optimized by adding a pyrrolidine (B122466) group to improve water solubility and metabolic stability, resulting in a promising modulator. researchgate.net
Through the integrated application of these advanced chemical and computational strategies, researchers can systematically refine the structure of lead compounds like this compound to achieve the desired profile of high affinity and potent receptor modulation.
Optimization of Subunit Selectivity
The optimization of subunit selectivity is a key goal in the development of AMPA receptor modulators. Given that different combinations of AMPA receptor subunits are expressed in various brain regions and are implicated in distinct physiological processes, modulators that can selectively target specific subunit compositions offer the potential for more precise therapeutic intervention with fewer off-target effects. wikipedia.orgdovepress.com
The allosteric binding site differs depending on the specific combination of subunits, which provides a structural basis for achieving selectivity. wikipedia.org Furthermore, the association of AMPA receptors with auxiliary subunits, such as transmembrane AMPA receptor regulatory proteins (TARPs), adds another layer of complexity and a further opportunity for developing selective compounds. mdpi.comnih.gov These auxiliary proteins can significantly alter the pharmacological properties of the receptor complex. mdpi.comnih.gov
While many early AMPA receptor modulators showed little specificity for any particular subunit, nih.gov newer compounds have demonstrated a degree of selectivity. For instance, the modulator S 47445 was found to act on all tested human AMPA subunits but showed a greater amount of potentiation on GluA1 flop variants. plos.org The design of compounds that can distinguish between receptor subtypes remains a significant, yet promising, challenge in the field. dovepress.com
| Receptor Subunit Combination | EC₅₀ Value (μM) | Note |
|---|---|---|
| GluA1 flop | Data not specified, but showed greatest potentiation | plos.org |
| GluA4 flop | 0.7 | plos.org |
| Other GluA1/2/4 flip/flop variants | 2.5 - 5.4 | plos.org |
Exploration of Novel Chemotypes and Scaffold Derivatization
The search for new chemical entities with improved pharmacological profiles is a driving force in the field of AMPA receptor modulation. nih.govibmc.msk.ru This involves both the discovery of entirely new chemical scaffolds and the systematic derivatization of existing ones to refine their properties. mdpi.comrsc.org The allosteric binding site at the dimer interface is known to be a symmetrical, U-shaped pocket capable of accommodating a wide variety of chemical structures, from small molecules like aniracetam (B1664956) to larger, more complex ones. nih.govmdpi.com
The exploration of novel chemotypes has led to the identification of several distinct classes of AMPA receptor modulators. Structure-based design and high-throughput screening have been instrumental in these discoveries. nih.gov Key chemotypes include:
Benzamides: This class originated from modifications of the nootropic agent aniracetam and led to the development of early ampakines like CX516. mdpi.comrsc.org
Benzothiadiazines: This well-studied class includes potent modulators such as cyclothiazide (B1669527) and IDRA-21. mdpi.com
Biarylpropylsulfonamides: These are recognized as highly potent, high-impact modulators. wikipedia.org
Trifluoromethylpyrazoles: A newer class of modulators whose design was based on structural data to improve pharmacokinetic properties. nih.gov
Dimeric Structures: Novel bivalent modulators, such as those based on bis(pyrimidine) scaffolds, have been developed to effectively bind the U-shaped allosteric site. mdpi.com
Scaffold derivatization and hybridization are key strategies in rational drug design. Derivatization involves making targeted chemical modifications to a known scaffold to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, or metabolic stability. nih.gov Hybridization takes this a step further by combining structural elements from two or more different known ligands to create a novel chemotype with potentially superior, combined properties. rsc.orgacs.org This approach, which leverages structural knowledge of the receptor's binding site, has successfully produced new classes of modulators. acs.org
| Chemotype Class | Representative Compound(s) | Reference |
|---|---|---|
| Benzamide | Aniracetam, CX516 (Ampalex), Farampator | rsc.org |
| Benzothiadiazine | Cyclothiazide (CTZ), IDRA-21 | mdpi.com |
| Biarylpropylsulfonamide | LY-503430 | wikipedia.orgmedchemexpress.com |
| 2,3-Benzodiazepine | GYKI-52466 (Acts as a non-competitive antagonist) | biorxiv.orgnih.gov |
| Bis(pyrimidine) | Not specified by name | mdpi.com |
| Trifluoromethylpyrazole | Not specified by name | nih.gov |
Advanced Methodological Approaches in Ampa Receptor Modulator 5 Research
High-Throughput Screening Methodologies for Modulator Discovery
The discovery of novel AMPA receptor modulators is heavily reliant on high-throughput screening (HTS) methodologies that allow for the rapid assessment of large chemical libraries. nih.govnih.govplos.org These screening platforms are typically cell-based and are designed to detect changes in AMPA receptor activity in response to test compounds.
A common approach involves the use of cell lines, such as human embryonic kidney (HEK) cells, that are engineered to express specific AMPA receptor subunits (e.g., GluA2) along with particular auxiliary subunits like transmembrane AMPA receptor regulatory proteins (TARPs) or cornichon homologs (CNIHs). nih.govnih.govplos.org This strategy is crucial for identifying modulators with selectivity for specific AMPA receptor complexes, which are differentially expressed throughout the central nervous system. nih.govnih.govplos.orgmdpi.com
One prominent HTS technique utilizes a voltage-sensitive dye (VSD) . nih.govnih.govplos.org In this assay, cells expressing the target AMPA receptor complex are exposed to glutamate (B1630785), which activates the receptor and causes an influx of cations, leading to membrane depolarization. The VSD fluoresces in proportion to this change in membrane potential, providing a measurable signal of receptor activation. nih.govnih.gov Positive allosteric modulators (PAMs) will enhance this fluorescence signal in the presence of an agonist, while negative allosteric modulators (NAMs) will decrease it. nih.govnih.govplos.org
To validate the initial findings from VSD screens, a secondary calcium flux assay is often employed. nih.govnih.govplos.org This method is particularly useful for AMPA receptors that are permeable to calcium. Changes in intracellular calcium concentration upon receptor activation are detected using calcium-sensitive fluorescent indicators. This provides a complementary and robust measure of modulator activity. nih.govnih.gov
Through these HTS pipelines, researchers have successfully identified novel AMPA receptor modulators. For instance, a screen for compounds acting on GluA2-stargazin and GluA2-CNIH3 complexes identified both NAMs and PAMs, demonstrating the power of this approach to find auxiliary-subunit-specific compounds. nih.govnih.govplos.org
Table 1: High-Throughput Screening (HTS) Methods for AMPA Receptor Modulators
| Screening Method | Principle | Application in AMPA-R Research | Key Findings |
|---|---|---|---|
| Voltage-Sensitive Dye (VSD) Assay | Measures changes in membrane potential upon ion channel activation. | Primary screening for identifying compounds that modulate glutamate-gated cation flow through AMPA receptors. nih.govnih.govplos.org | Identification of initial hit compounds that either potentiate or inhibit receptor activity. nih.govnih.gov |
| Calcium Flux Assay | Detects changes in intracellular calcium levels using fluorescent indicators. | Secondary screening to validate hits from VSD assays, particularly for calcium-permeable AMPA receptors. nih.govnih.govplos.org | Confirmation of modulator activity and characterization of compounds like VU0612951 (NAM) and VU0627849 (PAM). nih.gov |
| Fluorescent Imaging Plate Reader (FLIPR) | A platform that can perform both VSD and calcium flux assays in a high-throughput format. | Used in discovery projects to identify positive modulators by detecting enhanced glutamate-induced responses. rsc.org | Enabled the identification of novel series of AMPA receptor positive allosteric modulators. rsc.org |
Gene Editing and Knockout Models for Receptor Subunit Studies
Understanding the precise role of individual AMPA receptor subunits (GluA1-4) in mediating the effects of modulators requires tools that can selectively manipulate their expression. nih.gov Gene editing technologies, particularly CRISPR/Cas9, have become invaluable for this purpose. nih.govresearchgate.net
The CRISPR/Cas9 system allows for the targeted inactivation or modification of the genes (GRIA1-4) that encode AMPA receptor subunits. nih.govresearchgate.net Researchers can design guide RNAs (gRNAs) that direct the Cas9 nuclease to a specific gene, where it creates a double-strand break. This break can lead to the functional knockout of the gene through the cell's error-prone repair mechanisms. nih.gov
This approach has been successfully applied in neuroscience research to study synaptic proteins. For example, CRISPR/Cas9 has been used in hippocampal slice cultures to inactivate the genes for the GluA2 subunit of AMPA receptors and the GluN1 subunit of NMDA receptors. nih.govresearchgate.net By eliminating the expression of a specific subunit, scientists can then test the effect of an AMPA receptor modulator to determine if its action is dependent on the presence of that particular subunit. This provides critical information about the modulator's mechanism of action and subunit selectivity. nih.gov
Furthermore, the development of Cre-dependent Cas9 knock-in mice offers a powerful in vivo platform for these studies. researchgate.net This allows for gene inactivation in specific cell types or brain regions at particular times, providing a more refined understanding of receptor function in complex neural circuits. researchgate.net More advanced CRISPR-based strategies, like the TKIT (Targeted Knock-In with Two guides) method, enable the efficient tagging of endogenous AMPA receptor subunits with fluorescent proteins (e.g., SEP), allowing for their visualization and tracking without the artifacts of overexpression. nih.govbiorxiv.org
Optogenetic and Chemogenetic Tools in Conjunction with Modulators
To dissect how AMPA receptor modulators affect the activity of specific neural circuits and influence behavior, researchers are increasingly combining them with optogenetic and chemogenetic tools. nih.govfrontiersin.orgnih.gov These techniques allow for the precise control of neuronal activity in a cell-type and circuit-specific manner.
Optogenetics involves the use of light-sensitive microbial proteins (opsins), such as channelrhodopsin (ChR2), which can be expressed in specific neuronal populations using genetic targeting methods. rutgers.edu When illuminated with light of a specific wavelength, these opsins can be used to either excite or inhibit the neurons in which they are expressed with millisecond precision. By applying an AMPA receptor modulator and then optogenetically stimulating a specific pathway, researchers can determine how the modulator alters the transmission and plasticity of that defined circuit. frontiersin.org For instance, optogenetic stimulation of specific inputs to the amygdala has been used to study fear memory, a process highly dependent on AMPA receptor-mediated plasticity. frontiersin.org
Chemogenetics , most commonly employing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offers another powerful method for circuit manipulation. nih.govfrontiersin.org DREADDs are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, small molecule, such as clozapine-N-oxide (CNO). frontiersin.org By expressing an excitatory DREADD (hM3Dq) or an inhibitory DREADD (hM4Di) in a particular neural pathway, researchers can remotely and reversibly control the activity of that circuit. pnas.orgnih.gov For example, studies have used this approach to activate the projection from the ventromedial prefrontal cortex (vmPFC) to the nucleus accumbens shell, a circuit implicated in the extinction of cocaine-seeking behavior, and then examine how this activation interacts with AMPA receptor signaling. nih.gov This allows for a detailed analysis of how AMPA receptor modulation within a specific circuit can influence complex behaviors. nih.govpnas.org
Table 2: Neuro-modulatory Tools in AMPA Receptor Research
| Technique | Principle | Application in AMPA-R Research |
|---|---|---|
| Optogenetics | Use of light-sensitive proteins (opsins) to control the activity of genetically defined neurons with high temporal precision. rutgers.edu | To probe the effect of AMPA receptor modulators on specific synaptic pathways and to investigate the role of AMPAR trafficking in synaptic plasticity like LTP and LTD. nih.govfrontiersin.org |
| Chemogenetics (DREADDs) | Use of engineered G-protein coupled receptors activated by a specific synthetic ligand to modulate neuronal activity. frontiersin.org | To investigate the behavioral effects of activating or inhibiting specific neural circuits and how these effects are influenced by AMPA receptor function and pharmacology. nih.govpnas.org |
Advanced Imaging Techniques for Neuronal Circuit Activity
Visualizing the effects of AMPA receptor modulators on neuronal structure and function in real-time and in living organisms has been made possible by significant advances in imaging technology. nih.gov These techniques provide unprecedented insight into how modulators alter synaptic strength and receptor dynamics within intact neural circuits. biorxiv.orgjohnshopkins.eduelifesciences.org
Two-photon microscopy is a cornerstone of modern in vivo imaging in neuroscience. biorxiv.orgnih.gov Its ability to excite fluorescence deep within scattering tissue with minimal photodamage makes it ideal for imaging neuronal activity and plasticity in the brains of living animals over extended periods. elifesciences.orgnih.gov
A particularly powerful application combines two-photon microscopy with genetically encoded fluorescent tags. Researchers have developed knock-in mouse lines that express AMPA receptor subunits, such as GluA1, fused to a pH-sensitive fluorescent protein called SEP (Super Ecliptic pHluorin). biorxiv.orgelifesciences.org SEP is brightly fluorescent at the neutral pH of the extracellular space but is quenched in the acidic environment of intracellular vesicles. This property allows for the specific visualization of AMPA receptors that are on the neuronal surface. biorxiv.orgelifesciences.org
Using this approach, scientists can directly observe and quantify changes in the number of synaptic AMPA receptors during learning and memory tasks. biorxiv.orgjohnshopkins.edu For example, studies have used in vivo two-photon imaging of SEP-GluA1 mice to demonstrate that motor learning leads to an increase in AMPA receptor levels at specific, clustered dendritic spines in the motor cortex. johnshopkins.edu This technology allows researchers to test how an AMPA receptor modulator might alter these experience-dependent changes in synaptic strength, providing a direct visual readout of the modulator's effect on synaptic plasticity in a behaving animal. biorxiv.orgjohnshopkins.edu
Proteomic and Transcriptomic Analyses of Modulator Effects
To gain a comprehensive understanding of the molecular changes induced by AMPA receptor modulators, researchers employ large-scale analytical techniques like proteomics and transcriptomics. nih.govresearchgate.netnih.gov These 'omics' approaches provide a global view of the changes in protein and gene expression that occur following modulator treatment.
Proteomic analysis aims to identify the full complement of proteins that interact with AMPA receptors. nih.govuni-freiburg.de Using techniques such as co-immunoprecipitation followed by mass spectrometry, scientists can isolate AMPA receptor complexes from brain tissue and identify not only the core subunits but also a wide array of auxiliary and interacting proteins. nih.govuni-freiburg.de These studies have revealed that native AMPA receptors are part of large, complex macromolecular structures. uni-freiburg.de This information is critical for understanding how different modulators might achieve their effects, as they could potentially act by altering the interaction of the AMPA receptor with these associated proteins. nih.gov
Transcriptomic analysis , on the other hand, measures the expression levels of thousands of genes simultaneously. nih.govnih.govcoffinlowry.org By comparing the transcriptome of control animals or cells with those treated with an AMPA receptor modulator, researchers can identify which genes are upregulated or downregulated by the compound. For example, transcriptomic profiling of the hippocampus in a mouse model of Coffin-Lowry syndrome (Rsk2-knockout mice) revealed a significant upregulation of the gene Gria2, which encodes the GluA2 subunit. coffinlowry.org This finding was correlated with impaired AMPA receptor-mediated synaptic transmission, demonstrating how transcriptomics can link molecular changes to functional deficits. coffinlowry.org Such analyses can reveal the downstream signaling pathways affected by AMPA receptor modulation and can help to identify novel therapeutic targets and biomarkers. nih.govnih.gov
Challenges and Future Directions in Academic Research on Ampa Receptor Modulator 5
Delineation of Specific Synaptic and Circuitry Effects
A primary challenge in the development of AMPA receptor modulator-5 is to move beyond a general understanding of its function to a precise delineation of its effects on specific synapses and neural circuits. AMPA receptors are integral to synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govfrontiersin.org Modulators like this compound can enhance these processes, but their global application can lead to non-specific effects. nih.govnumberanalytics.com
Future academic research must focus on how this compound alters synaptic strength and information processing in different brain regions. researchgate.net For instance, its impact on hippocampal long-term potentiation (LTP), a key memory-related process, needs to be thoroughly characterized. nih.govresearchgate.net Understanding how the modulator affects the excitatory/inhibitory balance within critical circuits, such as those implicated in depression or schizophrenia, is also crucial. nih.gov Research suggests that the effects on gamma oscillations, which are regulated by AMPA receptor-mediated depolarization, could be a key area of investigation. nih.gov
Advanced electrophysiological and imaging techniques will be instrumental in mapping these circuit-level effects. This detailed understanding will be essential for predicting both the therapeutic actions and potential side effects of this compound.
Understanding Differential Functional Outcomes Based on AMPA Receptor Subunit Composition and Localization
AMPA receptors are tetrameric complexes composed of four different subunits (GluA1-4). dovepress.comfrontiersin.org The specific combination of these subunits, along with their splice variants and localization within the brain, dictates the functional properties of the receptor, including its ion permeability and desensitization rate. researchgate.netdovepress.comnih.gov A significant challenge is that the functional outcomes of a compound like this compound are highly dependent on the subunit composition of the receptors it interacts with. researchgate.netnih.gov
For example, AMPA receptors lacking the GluA2 subunit are permeable to calcium, and their activation can trigger distinct downstream signaling pathways. frontiersin.orgnumberanalytics.com The differential expression of these subunits across various brain regions and even between different types of neurons (e.g., principal neurons vs. interneurons) adds another layer of complexity. dovepress.comfrontiersin.org
Future research must therefore aim to:
Characterize the binding and modulatory activity of this compound on different AMPA receptor subunit combinations.
Explore the role of auxiliary subunits, such as TARPs and CNIHs, which can significantly alter receptor function and pharmacology. mdpi.com
This line of inquiry is critical for developing modulators with greater specificity and for understanding the variable responses that might be observed in different patient populations. researchgate.netdovepress.com
Development of Modulators with Optimized Functional Profiles and Reduced Mechanism-Related Activity
A major hurdle in the clinical development of AMPA receptor modulators has been achieving a therapeutic window that separates desired efficacy from mechanism-related side effects, such as seizures. numberanalytics.comroehampton.ac.uk The challenge lies in potentiating AMPA receptor function enough to achieve therapeutic benefit without causing excessive neuronal excitation. roehampton.ac.uk
The development of this compound and similar compounds must focus on creating molecules with optimized functional profiles. This involves fine-tuning the modulator's impact on receptor kinetics, such as deactivation and desensitization rates. roehampton.ac.uk For instance, some modulators may primarily affect deactivation, leading to a more subtle enhancement of synaptic currents compared to those that also impact desensitization. roehampton.ac.uk
Future strategies include:
Structure-Based Drug Design (SBDD): Utilizing detailed structural information of the AMPA receptor to design modulators with specific binding properties and functional effects. nih.gov
High-Throughput Screening: Employing advanced screening methods to identify novel chemical scaffolds with more desirable pharmacological profiles. researchgate.net
Focus on Allosteric Modulation: Developing positive allosteric modulators (PAMs) that only enhance receptor activity in the presence of the endogenous ligand, glutamate (B1630785), which may offer a safer profile than direct agonists. mdpi.com
The goal is to create modulators that can be tailored for specific therapeutic indications while minimizing the risk of adverse events.
Identification of Biomarkers for Modulator Activity in Preclinical Settings
A significant challenge in translating preclinical findings to clinical trials is the lack of reliable biomarkers to measure the in vivo activity and target engagement of AMPA receptor modulators. dergipark.org.tr Without such tools, it is difficult to determine whether a compound like this compound is reaching its target and exerting the intended biological effect in preclinical models. dergipark.org.tr
Future academic research should prioritize the identification and validation of translational biomarkers. Potential avenues include:
Neuroimaging: Developing PET ligands that can visualize and quantify AMPA receptor occupancy in the living brain could provide direct evidence of target engagement. researchgate.netnih.gov
Electrophysiological Markers: Investigating changes in brain oscillations, such as gamma power, which have been linked to AMPA receptor function and may serve as a cross-species biomarker. nih.gov
Molecular Biomarkers: Exploring downstream signaling molecules or gene expression changes, such as the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which is known to be influenced by AMPA receptor activity. mdpi.comdergipark.org.tr
The development of robust biomarkers will be crucial for de-risking the clinical development of this compound and for enabling more informed decision-making in early-phase trials.
Exploration of Polypharmacology and Combination Research Strategies
Given the complexity of many neurological and psychiatric disorders, a single-target approach may not always be sufficient. researchgate.net An emerging area of research is the exploration of polypharmacology, which involves either designing single molecules that act on multiple targets or using combination therapies. researchgate.netwiley-vch.de
For this compound, future research could investigate:
Multi-target Agents: Designing compounds that, in addition to modulating AMPA receptors, also interact with other relevant targets in a complementary manner. researchgate.net
Combination Therapies: Systematically studying the co-administration of this compound with existing therapeutic agents. psychiatryonline.orgnih.gov For example, in depression, combining an AMPA modulator with a serotonin (B10506) reuptake inhibitor could offer synergistic effects. researchgate.net In bipolar disorder, combining it with mood stabilizers that have different mechanisms of action, such as those affecting NMDA receptors or calcium channels, could be a rational approach. psychiatryonline.org
These strategies aim to enhance therapeutic efficacy, broaden the range of treatable symptoms, and potentially reduce side effects by using lower doses of each compound. researchgate.net Rigorous preclinical and clinical studies are needed to validate the safety and efficacy of such approaches. nih.gov
Novel Research Paradigms for Sustained Therapeutic Efficacy in Preclinical Models
Much of the early preclinical testing of AMPA receptor modulators has been conducted in acute models of disease. oup.com However, many of the targeted disorders are chronic in nature. A significant challenge is the lack of preclinical models that can adequately predict sustained therapeutic efficacy. mdpi.comoup.com
Future academic research must adopt novel research paradigms to address this. This includes:
Chronic Stress Models: Utilizing models like unpredictable chronic mild stress (UCMS) to better mimic the progressive nature of disorders like depression and to evaluate the long-term effects of this compound. oup.com
Longitudinal Studies: Conducting longer-term studies in animal models to assess not only the initial therapeutic effects but also the durability of the response and the potential for tolerance or adaptive changes in the brain.
Behavioral Phenotyping: Moving beyond simple behavioral tests to more sophisticated assessments of cognitive and affective domains that are more translationally relevant to human disorders.
These more rigorous preclinical testing paradigms will provide a more realistic assessment of the therapeutic potential of this compound for chronic conditions.
Translational Research Gaps and Opportunities in Preclinical to Early-Stage Academic Discovery
A major obstacle in drug development is the "translational gap" between promising preclinical findings and successful clinical outcomes. nih.govfrontiersin.orgpharmafeatures.com This is particularly true for neuropsychiatric drugs, where animal models often fail to fully capture the complexity of human disorders. nih.govpharmafeatures.com
For this compound, key translational gaps and opportunities include:
Model Validity: There is a critical need to improve the relevance of in vitro and in vivo models of neurological and neuropsychiatric disorders. mdpi.com This includes the use of human-induced pluripotent stem cell (iPSC)-derived neurons to study disease mechanisms and screen compounds in a more patient-relevant context. frontiersin.org
Species Differences: Acknowledging and investigating species-specific differences in receptor pharmacology and network connectivity is crucial, as these can lead to failures in clinical trials despite strong preclinical data. patsnap.com
Reverse Translation: An opportunity lies in "reverse translation," where clinical observations from human subjects are used to generate new hypotheses and refine preclinical models. pharmafeatures.com
Bridging these gaps will require closer collaboration between basic and clinical researchers and the integration of data from human studies early in the discovery process. frontiersin.orgpharmafeatures.com This will ultimately increase the probability of translating the therapeutic potential of compounds like this compound from the laboratory to the clinic.
Interactive Data Tables
Table 1: Key Research Challenges for this compound
| Challenge Area | Specific Challenge | Key Research Focus | Relevant Subunits |
| Circuitry Effects | Delineating precise effects on specific neural circuits. | Mapping impact on LTP in the hippocampus and excitatory/inhibitory balance. | GluA1, GluA2 |
| Subunit Specificity | Understanding how receptor composition alters functional outcomes. | Characterizing modulator activity on different subunit combinations (e.g., GluA2-lacking). | GluA1, GluA2, GluA3, GluA4 |
| Optimized Profile | Reducing mechanism-related side effects like seizures. | Developing modulators with fine-tuned effects on receptor deactivation vs. desensitization. | All |
| Biomarker Development | Lack of tools to measure target engagement in vivo. | Developing PET ligands and identifying electrophysiological (e.g., gamma oscillations) or molecular (e.g., BDNF) markers. | N/A |
| Therapeutic Strategy | Insufficiency of single-target approaches for complex disorders. | Investigating polypharmacology and combination therapies with other drug classes. | N/A |
| Preclinical Models | Need for models that predict long-term efficacy. | Utilizing chronic stress models and longitudinal studies to assess sustained effects. | N/A |
| Translational Gaps | Poor translation from preclinical findings to clinical success. | Improving model validity (e.g., using iPSCs) and employing reverse translation approaches. | N/A |
Q & A
Q. What experimental approaches are recommended to characterize the positive vs. negative allosteric modulation profile of AMPA receptor modulator-5?
To determine whether the compound acts as a positive allosteric modulator (PAM) or negative allosteric modulator (NAM), employ electrophysiological assays (e.g., whole-cell patch-clamp recordings) in transfected HEK293 cells or primary neurons expressing AMPA receptor subunits. Measure changes in receptor desensitization kinetics and current amplitude post-application of the modulator . Structural analysis, such as co-crystallization studies of the ligand-binding domain (LBD) with the modulator, can reveal binding interactions and conformational changes indicative of PAM/NAM activity .
Q. What in vitro models are optimal for assessing this compound's effects on synaptic plasticity?
Use acute hippocampal slices to evaluate long-term potentiation (LTP) and depression (LTD) via field potential recordings. Modulator-5’s impact on AMPA receptor trafficking can be quantified using surface biotinylation assays combined with Western blotting for GluA1-4 subunits. For mechanistic insights, pair these with calcium imaging to monitor activity-dependent receptor internalization .
Q. How can researchers validate target engagement of this compound in vivo?
Utilize behavioral assays in rodent models of neurological disorders (e.g., cognitive deficits or epilepsy). For example, in Morris water maze tests, improved spatial memory after modulator administration suggests functional AMPA receptor enhancement. Complement this with ex vivo brain slice electrophysiology to confirm synaptic efficacy changes . Pharmacokinetic studies (plasma/brain concentration ratios) and receptor occupancy assays (via radiolabeled ligands) further validate target specificity .
Advanced Research Questions
Q. What strategies address contradictory data between in vitro binding affinity and in vivo efficacy for this compound?
Contradictions may arise from differences in receptor subunit composition (e.g., GluA2-lacking vs. GluA2-containing receptors) or auxiliary proteins (e.g., TARPs). Conduct subunit-specific assays in heterologous systems and proteomics to identify interacting proteins in native tissue . Additionally, evaluate blood-brain barrier (BBB) penetration and metabolic stability via LC-MS/MS to ensure sufficient brain bioavailability .
Q. How should researchers design experiments to isolate AMPA receptor-specific effects from off-target interactions (e.g., sigma receptors)?
Perform counter-screening against common off-targets (e.g., sigma receptors, NMDA receptors) using radioligand displacement assays. Employ genetic knockout models (e.g., GluA1-4 KO mice) or CRISPR-edited cell lines to confirm AMPA receptor dependence. For functional validation, use selective antagonists like NBQX to block AMPA-mediated currents .
Q. What computational methods enhance the rational design of this compound derivatives with improved neurospecificity?
Combine molecular docking (e.g., AutoDock Vina) with the GluA2 LBD crystal structure to predict binding poses. Follow with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of modulator-receptor complexes. Integrate chemoinformatic filters (e.g., CNS MPO scores) to prioritize derivatives with favorable BBB permeability and solubility .
Q. How can bioinformatics resolve conflicting findings on this compound’s role in neuroprotection vs. excitotoxicity?
Analyze transcriptomic datasets (e.g., GEO) from models of ischemic stroke or neurodegeneration to identify context-dependent receptor subunit expression patterns. Pair this with calcium flux assays to determine if the modulator shifts the balance toward pro-survival signaling (e.g., ERK activation) or excitotoxic pathways (e.g., excessive Ca²⁺ influx) .
Methodological Best Practices
Q. What statistical considerations are critical when analyzing dose-response relationships for this compound?
Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values, ensuring ≥3 biological replicates per dose. For in vivo studies, apply mixed-effects models to account for inter-animal variability. Report effect sizes (Cohen’s d) and 95% confidence intervals to avoid overinterpreting marginal significance .
Q. How should researchers optimize experimental conditions for electrophysiological recordings of this compound?
Maintain consistent extracellular solution ion concentrations (e.g., 1.3 mM Mg²⁺ to block NMDA receptors) and temperature (32–34°C for brain slices). Include internal controls (e.g., cyclothiazide for AMPA receptor desensitization blockade) to normalize modulator effects across trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
